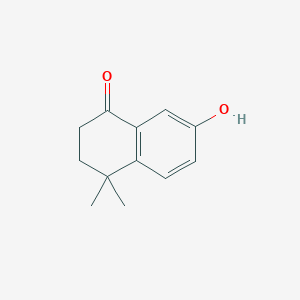![molecular formula C8H14O B3382456 Spiro[2.5]octan-4-ol CAS No. 3301-81-3](/img/structure/B3382456.png)
Spiro[2.5]octan-4-ol
説明
Spiro[2.5]octan-4-ol is a chemical compound with the molecular formula C8H14O . It contains a total of 24 bonds, including 10 non-H bonds, 1 three-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .
Synthesis Analysis
An efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . The reaction proceeded smoothly in high yields under mild conditions without the use of metals .Molecular Structure Analysis
The molecular structure of Spiro[2.5]octan-4-ol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 24 bonds, including 10 non-H bonds, 1 three-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
The C(sp3) H bond oxygenation of the cyclopropane-containing mechanistic probes 6-tert-butylspiro[2.5]octane and spiro[2.5]octane with hydrogen peroxide catalyzed by manganese complexes bearing aminopyridine tetradentate ligands has been studied . Mixtures of unrearranged and rearranged oxygenation products (alcohols, ketones, and esters) are obtained, suggesting the involvement of cationic intermediates and the contribution of different pathways following the initial hydrogen atom transfer-based C H bond cleavage step .Physical And Chemical Properties Analysis
Spiro[2.5]octan-4-ol has a molecular weight of 110.1968 . The boiling point is 398.9 K and the fusion (melting) point is 187.0 K .科学的研究の応用
Chemical Structure and Reactivity
- Spiro[2.5]octan-4-ol demonstrates interesting chemical reactivity due to its unique structure. The compound has been studied for its rearrangements and interactions in various chemical environments. For instance, a study by Prakash et al. (1987) found that 4-spiro[2.5]octanol forms a long-lived secondary cyclohexyl cation stabilized by an adjacent spirocyclopropane ring, displaying significant reactivity and potential for various chemical applications (Prakash et al., 1987).
Conformational Properties
- The conformational properties of Spiro[2.5]octan-4-ol and its derivatives have been a subject of research, shedding light on its molecular behavior. Orahovats et al. (1970) conducted a study on spiro[2.5]octan-6-ol, a related compound, using Proton Magnetic Resonance (PMR) spectra, which can offer insights into the molecular dynamics and structure of Spiro[2.5]octan-4-ol (Orahovats et al., 1970).
Synthesis and Rearrangement
- Research has also focused on the synthesis and subsequent rearrangement of compounds related to Spiro[2.5]octan-4-ol. For example, a study by Marchand et al. (1998) explored the synthesis and chemistry of sesquibicyclo[2.2.2]octene, demonstrating the potential for synthesizing novel polycarbocyclic alkenes using functionalized spiro(norbornane-7,3′-bicyclo[2.2.2]octan-2′-ols) (Marchand et al., 1998).
Potential in Polymerization
- Spiro[2.5]octan-4-ol and its derivatives have potential applications in polymerization. Research in this area has been focused on investigating the polymerization behavior of various spiro compounds, which may include derivatives of Spiro[2.5]octan-4-ol. This research can provide insights into the development of new materials with unique properties (Kubo et al., 1998).
Photochemical and Spectroscopic Studies
- The photochemical behavior and spectroscopic properties of Spiro[2.5]octan-4-ol related compounds have been studied, providing insights into their electronic and structural properties. This research can contribute to a deeper understanding of the compound's behavior under various conditions (Boulebnane et al., 1988).
Applications in Chiral Components
- Spiro[2.5]octan-4-ol and its derivatives have been explored for their applications as chiral componentsin liquid crystal technology. Drushlyak et al. (2007) synthesized new 1-(4X-phenyl)-spiro-octan-4-ones to induce helical supra-molecular structures with a short pitch in nematic liquid crystals, demonstrating the potential use of spiro compounds in advanced material science (Drushlyak et al., 2007).
Conformational Effects and Orbital Interaction
- The conformational effects in derivatives of Spiro[2.5]octan-4-ol have been studied, revealing the predominance of axial conformations. Zefirov et al. (1978) reported this effect in 4-methoxy- and 4-acetoxy-derivatives of spiro[5.2]octane, suggesting orbital interactions along with charge transfer and steric repulsion as contributing factors (Zefirov et al., 1978).
Radical Reactions and Enzymatic Studies
- The compound has been used as a probe in studying the mechanisms of enzymatic reactions, such as those involving cytochrome P450 enzymes. A study by Auclair et al. (2002) used spiro[2.5]octane to investigate hydrocarbon hydroxylation by various P450 enzymes, providing valuable insights into the radical mechanisms of these biologically important enzymes (Auclair et al., 2002).
作用機序
特性
IUPAC Name |
spiro[2.5]octan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-1-2-4-8(7)5-6-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPOAAXJDYXYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302137 | |
| Record name | spiro[2.5]octan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.5]octan-4-ol | |
CAS RN |
3301-81-3 | |
| Record name | Spiro[2,5]octan-4-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | spiro[2.5]octan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



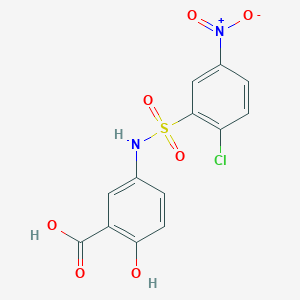
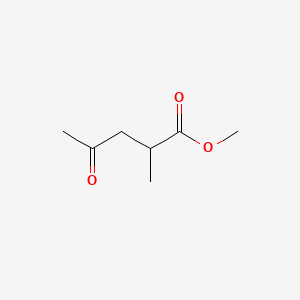
![Bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3382393.png)
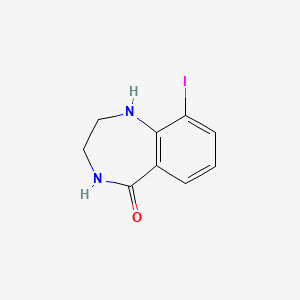
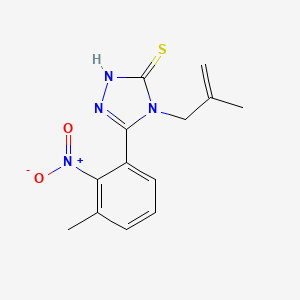
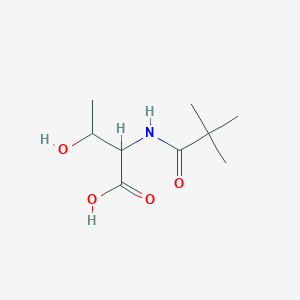
![[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B3382406.png)
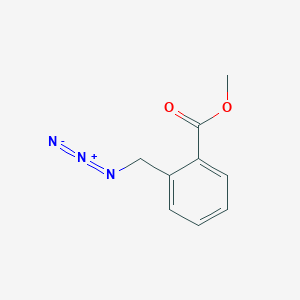
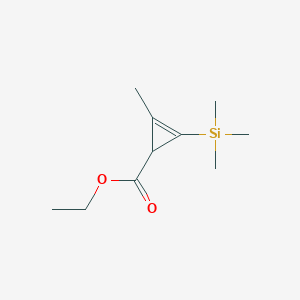
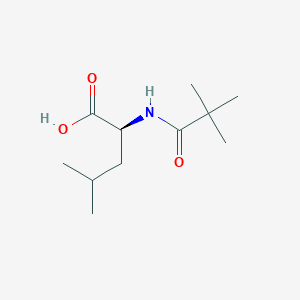
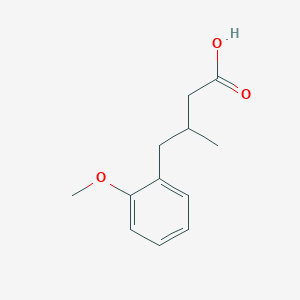

![N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide](/img/structure/B3382480.png)
